REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([F:28])=[C:6]([NH:8][C:9]([NH:11][C:12]2[CH:13]=[CH:14][C:15]([C:18]3[CH:19]=[CH:20][CH:21]=[C:22]4[NH:26][N:25]=[C:24]([NH2:27])[C:23]=34)=[CH:16][CH:17]=2)=[O:10])[CH:7]=1.Cl.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>C(OCC)(=O)C.C(O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([F:28])=[C:6]([NH:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]3[CH:19]=[CH:20][CH:21]=[C:22]4[NH:26][N:25]=[C:24]([NH2:27])[C:23]=34)=[CH:14][CH:13]=2)=[O:10])[CH:7]=1 |f:0.1,2.3.4.5|
|
Name
|
ABT-869 hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C1)NC(=O)NC=2C=CC(=CC2)C=3C=CC=C4C3C(=NN4)N)F.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ABT-869 hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C1)NC(=O)NC=2C=CC(=CC2)C=3C=CC=C4C3C(=NN4)N)F.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
A small quantity of L-ascorbic acid was added
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed by azeotropic distillation with ethanol
|
Type
|
ADDITION
|
Details
|
Additional ethanol may be added
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve any solid that forms
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC(=C(C1)NC(=O)NC=2C=CC(=CC2)C=3C=CC=C4C3C(=NN4)N)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |